molecular formula C19H15N3O4 B2692415 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 899970-42-4

1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2692415
CAS No.: 899970-42-4
M. Wt: 349.346
InChI Key: MGKYISOAUUWRMS-UHFFFAOYSA-N
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Description

Taxonomic Position of 1,6-Dihydropyridines in Heterocyclic Chemistry

Heterocyclic compounds are defined by the presence of at least one non-carbon atom (e.g., nitrogen, oxygen, sulfur) within their cyclic frameworks. Dihydropyridines belong to the broader category of six-membered nitrogen-containing heterocycles, which are further subdivided based on the position of hydrogenation in the pyridine ring. The 1,6-dihydropyridine scaffold, characterized by hydrogenation at the 1 and 6 positions, occupies a distinct taxonomic niche compared to its 1,2- and 1,4-dihydropyridine counterparts.

Structurally, 1,6-dihydropyridines exhibit partial saturation of the pyridine ring, resulting in a non-aromatic system with alternating single and double bonds. This contrasts with fully aromatic pyridine derivatives and fully saturated piperidine analogs. The 1,6-dihydropyridine core serves as a versatile intermediate in organic synthesis, particularly in [4+2] cycloaddition reactions and redox transformations.

Historical Development of Dihydropyridine Research

The chemistry of dihydropyridines traces its origins to Arthur Hantzsch's 1882 synthesis of 1,4-dihydropyridines via the condensation of aldehydes, β-keto esters, and ammonia. While initial interest focused on 1,4-dihydropyridines due to their resemblance to NADH cofactors, systematic exploration of 1,6-dihydropyridines emerged later in the 20th century.

Key milestones include:

  • 1970s : Investigations into the pharmacological potential of dihydropyridines by Loev and colleagues at Smith Kline & French Laboratories, which laid groundwork for structure-activity relationship (SAR) studies.
  • 1980s–1990s : Development of synthetic methodologies for 1,6-dihydropyridines, including cyclization of aminomucononitriles and Diels-Alder reactions.
  • 2020s : Advances in programmed heterocycle synthesis using halomucononitrile precursors, enabling precise functionalization of 1,6-dihydropyridine derivatives.

Significance of 1-(3-Nitrobenzyl)-6-Oxo-N-Phenyl-1,6-Dihydropyridine-3-Carboxamide in Medicinal Chemistry

This compound exemplifies the modular design of dihydropyridine-based therapeutics. Its structure features three pharmacophoric elements:

  • 1,6-Dihydropyridine core : Imparts redox activity and conformational flexibility.
  • 3-Carboxamide group : Enhances hydrogen-bonding capacity and metabolic stability.
  • 3-Nitrobenzyl substituent : Introduces electron-withdrawing properties that modulate electronic distribution.

Recent studies highlight its potential as a scaffold for kinase inhibitors and redox-active agents. For instance, structurally analogous compounds like AZD-8330 (2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide) demonstrate applications in cancer therapy.

Structural Feature Role in Bioactivity
1,6-Dihydropyridine ring Facilitates electron transfer reactions
N-Phenyl carboxamide Enhances target binding affinity
3-Nitrobenzyl group Modulates solubility and lipophilicity

Distinction Between 1,6-Dihydropyridines and 1,4-Dihydropyridines

The positional isomerism between 1,6- and 1,4-dihydropyridines results in markedly different chemical and pharmacological profiles:

  • Electronic Structure :

    • 1,4-Dihydropyridines adopt a boat-like conformation with localized double bonds, making them prone to oxidation to aromatic pyridines.
    • 1,6-Dihydropyridines exhibit delocalized electron density across C2–C5, conferring greater stability toward oxidative conditions.
  • Synthetic Accessibility :

    • 1,4-Dihydropyridines are typically synthesized via Hantzsch-type condensations.
    • 1,6-Dihydropyridines require specialized routes, such as cyclization of halogenated mucononitriles.
  • Medicinal Applications :

    • 1,4-Dihydropyridines dominate as L-type calcium channel blockers (e.g., nifedipine, amlodipine).
    • 1,6-Dihydropyridines show promise in kinase inhibition and redox modulation, as seen in preclinical candidates.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-18-10-9-15(19(24)20-16-6-2-1-3-7-16)13-21(18)12-14-5-4-8-17(11-14)22(25)26/h1-11,13H,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKYISOAUUWRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Nitration: Introduction of the nitro group to the benzyl ring.

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the dihydropyridine intermediate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The dihydropyridine ring can be oxidized to a pyridine ring using oxidizing agents such as potassium permanganate.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as halides or amines.

Major Products

    Reduction: Formation of 1-(3-aminobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide.

    Oxidation: Formation of 1-(3-nitrobenzyl)-6-oxo-N-phenylpyridine-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting cardiovascular diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of nitrobenzyl and dihydropyridine derivatives on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, affecting the flow of calcium ions in and out of cells. This can lead to various physiological effects, such as vasodilation and reduced blood pressure. The nitrobenzyl group may also contribute to the compound’s biological activity through its interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on structural features, physicochemical properties, and reported bioactivities.

Substituent Effects on the Benzyl Group

The 3-nitrobenzyl group distinguishes the target compound from analogs with alternative benzyl substitutions:

  • Chlorobenzyl Derivatives: Example: 1-(3-Chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide (CymitQuimica, Ref: 10-F754363) . Discontinued commercial availability suggests possible stability or synthesis challenges .
  • Fluorinated Benzyl Derivatives :

    • Example: 1-(3,4-Difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide (CAS 242797-33-7) .
    • Fluorine atoms enhance lipophilicity and metabolic stability, which may improve pharmacokinetic profiles compared to nitro-substituted analogs.
  • Trifluoromethylbenzyl Derivatives :

    • Example: 5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide (CAS 338782-67-5) .
    • The trifluoromethyl group introduces steric bulk and strong electron-withdrawing effects, which could influence receptor interactions.

Bioactivity Comparisons

  • Anti-Convulsant Activity: A structurally related compound, 1-(4-[(3-Nitrobenzyl)oxy]benzylamino)-2,3-dihydro-1H-indene-1-carboxamide hydrochloride, demonstrated potent anti-convulsant activity (ED₅₀ = 0.0143 mmol/kg in mice) .
  • NAD Degradation Products :

    • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (HY-113432) is an NAD metabolite . The absence of a benzyl group in this analog underscores the necessity of aromatic substitutions for modulating bioactivity.

Crystallographic and Structural Insights

  • Hydrogen Bonding Networks: The crystal structure of 1-(4-[(3-Nitrobenzyl)oxy]benzylamino)-2,3-dihydro-1H-indene-1-carboxamide hydrochloride revealed intermolecular N–H···O, N–H···Cl, and O–H···Cl interactions . Similar hydrogen-bonding motifs in the target compound could influence solubility and crystal packing.
  • Planar Arrangements :

    • In nitrobenzyl-containing analogs, dihedral angles between aromatic planes (e.g., 123.0° between indene and benzene rings) suggest conformational flexibility . This contrasts with rigidified structures like aspernigrin A (revised structure: 6-benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide), where benzyl orientation is critical for activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Benzyl Group) Melting Point (°C) Key Bioactivity/Notes Reference
1-(3-Nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide 3-Nitro N/A Structural focus of this article
1-(3-Chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide 3-Chloro Discontinued Commercial discontinuation
1-(3,4-Difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide 3,4-Difluoro N/A Enhanced lipophilicity
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide 3-Trifluoromethyl N/A Steric/electronic effects

Table 2: Crystallographic Parameters (Selected Analogs)

Compound Space Group Unit Cell Volume (ų) Dihedral Angles (°) Reference
1-(4-[(3-Nitrobenzyl)oxy]benzylamino)-2,3-dihydro-1H-indene-1-carboxamide HCl P1 1301.4 123.0 (indene/benzene)
Aspernigrin A (revised structure) N/A N/A Benzyl orientation critical

Biological Activity

1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for developing therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3O4C_{19}H_{15}N_{3}O_{4} with a molecular weight of 349.3 g/mol. The compound features a six-membered heterocyclic structure with various functional groups, including a carboxamide and nitrobenzyl moieties. These structural characteristics enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC19H15N3O4C_{19}H_{15}N_{3}O_{4}
Molecular Weight349.3 g/mol
CAS Number899970-42-4

Anti-inflammatory Activity

Recent studies indicate that dihydropyridine derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine have been shown to inhibit the expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including J774A.1 macrophages . This suggests that the compound may modulate inflammatory pathways effectively.

Anticancer Activity

The anticancer potential of dihydropyridine derivatives has also been explored. For example, related compounds have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific activity of 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine against these cell lines remains to be fully elucidated but is an area of ongoing research.

Case Studies

Several case studies highlight the pharmacological potential of compounds related to 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine:

  • Anti-inflammatory Effects : In a study involving LPS-induced acute lung injury models, derivatives similar to this compound showed a marked reduction in inflammatory markers and improved survival rates in treated mice .
  • Cytotoxicity Evaluation : In vitro evaluations using MTT assays reported IC50 values for related dihydropyridine derivatives against cancer cell lines, providing insights into their potential as anticancer agents .

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